N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide
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Overview
Description
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyanomethyl and a pyridin-3-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with N-methylamine to yield N-methyl-4-chlorobenzamide.
Introduction of the Pyridin-3-yloxy Group: The next step involves the nucleophilic substitution of the chlorine atom in N-methyl-4-chlorobenzamide with pyridin-3-ol to form N-methyl-4-(pyridin-3-yloxy)benzamide.
Addition of the Cyanomethyl Group: Finally, the cyanomethyl group is introduced by reacting N-methyl-4-(pyridin-3-yloxy)benzamide with cyanomethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yloxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Amino derivatives of the benzamide core.
Substitution: Substituted derivatives at the pyridin-3-yloxy group.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-4-(pyridin-3-yloxy)benzamide
- N-(cyanomethyl)-N-ethyl-4-(pyridin-3-yloxy)benzamide
- N-(cyanomethyl)-N-propyl-4-(pyridin-3-yloxy)benzamide
Uniqueness
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-pyridin-3-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(10-8-16)15(19)12-4-6-13(7-5-12)20-14-3-2-9-17-11-14/h2-7,9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMXHPCNDEXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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